7,12-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-glycolic acid, 4beta-(3-furyl)-1,2,4a,5,6,7beta,7a,8alpha,9,10,11,11aalpha-dodecahydro-4abeta,7abeta,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, acetate (8CI); 6-Acetoxyangolensic acid methyl ester
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Overview
Description
7,12-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-glycolic acid, 4beta-(3-furyl)-1,2,4a,5,6,7beta,7a,8alpha,9,10,11,11aalpha-dodecahydro-4abeta,7abeta,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, acetate (8CI); 6-Acetoxyangolensic acid methyl ester is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-glycolic acid involves multiple steps, including the formation of the core structure through cyclization reactions and the introduction of functional groups via substitution and addition reactions. Common reagents used in these steps include aldehydes, ketones, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the glycolic acid and furyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These studies aim to identify new therapeutic agents and understand their mechanisms of action.
Medicine
In medicine, the compound and its derivatives are investigated for their potential use as pharmaceuticals. Their complex structures and functional groups make them promising candidates for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals. Its unique properties make it valuable in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7,12-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-glycolic acid involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological activities. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 7,12a-Methano-2H,4H-pyrano4,3-bbenzoxocin-8-acetic acid
- 7,12a-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-
Uniqueness
Compared to similar compounds, 7,12-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-glycolic acid stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C29H36O9 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
methyl 2-acetyloxy-2-[(1S,8R,12S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate |
InChI |
InChI=1S/C29H36O9/c1-15-18-8-10-27(5)24(17-9-11-35-14-17)37-21(32)13-29(15,27)38-20-12-19(31)26(3,4)23(28(18,20)6)22(25(33)34-7)36-16(2)30/h9,11,14,18,20,22-24H,1,8,10,12-13H2,2-7H3/t18?,20?,22?,23?,24?,27-,28-,29-/m0/s1 |
InChI Key |
QSQFOIMEVMOMIJ-DIVUKGKWSA-N |
Isomeric SMILES |
CC(=O)OC(C1[C@]2(C3CC[C@]4(C(OC(=O)C[C@@]4(C3=C)OC2CC(=O)C1(C)C)C5=COC=C5)C)C)C(=O)OC |
Canonical SMILES |
CC(=O)OC(C1C(C(=O)CC2C1(C3CCC4(C(OC(=O)CC4(C3=C)O2)C5=COC=C5)C)C)(C)C)C(=O)OC |
Origin of Product |
United States |
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